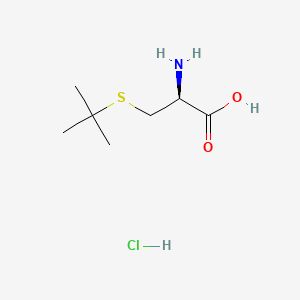

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

Vue d'ensemble

Description

“(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride” is a chemical compound. However, the specific details about this compound are not readily available1.

Synthesis Analysis

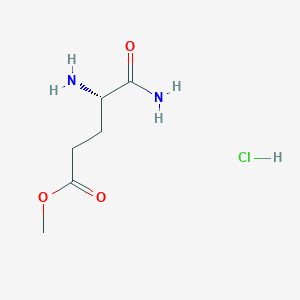

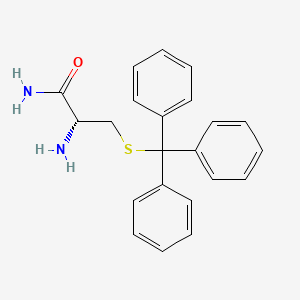

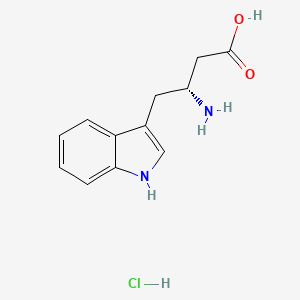

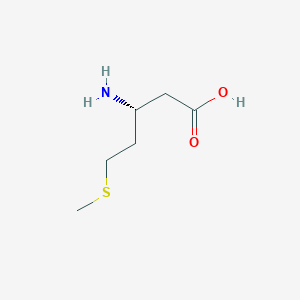

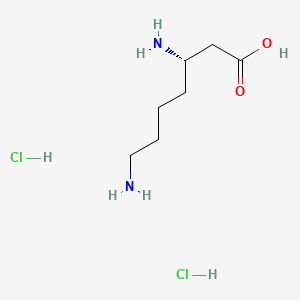

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of amino acid building blocks has been described in a study2. Another study reported the catalytic protodeboronation of pinacol boronic esters3. A third study discussed the synthesis of tert-butyl chloride4. However, the specific synthesis process for “(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride” is not explicitly mentioned in these sources.Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information on the molecular structure of similar compounds5. However, the specific molecular structure of “(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride” is not provided in the available sources.Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride” are not explicitly mentioned in the available sources. However, studies have reported on the chemical reactions of related compounds643.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and chemical stability. The available sources do not provide specific information on the physical and chemical properties of "(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride"7.Applications De Recherche Scientifique

Chiral Monomer Synthesis for Polyamide

The synthesis of chiral monomers, such as N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide, demonstrates the utility of amino acid derivatives in the development of advanced materials. This process involves regioselective attack and azide derivative formation, highlighting the role of amino acid derivatives in polymer science (Gómez, Orgueira, & Varela, 2003).

Enantioselective Synthesis in Medicinal Chemistry

The enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, showcases the application in synthesizing bioactive compounds. This process involves the use of glycine derivatives, demonstrating the importance of amino acid derivatives in crafting molecules with potential therapeutic applications (Pajouhesh et al., 2000).

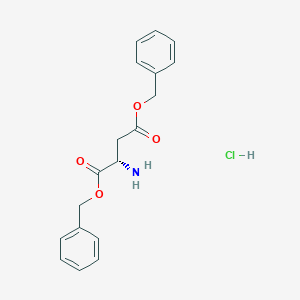

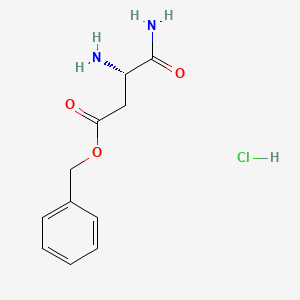

Alkylation Reactions for Amino Acid Derivatives

Enantioselective alkylation of amino acid derivatives highlights the synthetic utility of these compounds in creating enantioenriched molecules. This includes the synthesis of (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the versatility of amino acid derivatives in organic synthesis (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

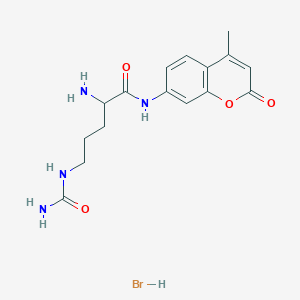

Fluorescent Probes and Medicinal Chemistry

The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives for use in 19F NMR illustrates the application of amino acid derivatives in creating sensitive probes for biochemical studies. This highlights their use in developing tools for medicinal chemistry and biological research (Tressler & Zondlo, 2014).

Hydrogels for Biomedical Applications

The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including amino acid derivatives, for enhanced swelling properties and thermal stability, demonstrates the role of these derivatives in developing materials with potential medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety and hazards associated with a compound refer to the potential risks it poses to human health and the environment. The available sources do not provide specific information on the safety and hazards of “(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride”. However, safety data sheets for similar compounds provide information on potential hazards, precautionary measures, and first aid procedures8.

Orientations Futures

The future directions for research on “(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride” are not explicitly mentioned in the available sources. However, the ongoing research on similar compounds suggests potential areas of interest91.

Propriétés

IUPAC Name |

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBMYFJKEBCMDR-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.